2-(5-fluoropyridin-3-yl)prop-2-en-1-ol
Description
2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is an allylic alcohol derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and a propenol (prop-2-en-1-ol) group at the 3-position.
Properties
CAS No. |
2758006-10-7 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.2 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyridine with propargyl alcohol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol may involve large-scale fluorination processes and the use of specialized equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield 2-(5-fluoropyridin-3-yl)prop-2-enal, while reduction could produce 2-(5-fluoropyridin-3-yl)propan-1-ol .
Scientific Research Applications
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol can be compared to several pyridine-based derivatives with variations in substituents and functional groups.
Substituent Variations on the Pyridine Ring
- 5-Fluoropyridin-3-yl Derivatives: 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): This analog replaces the propenol group with a propynol (prop-2-yn-1-ol) chain and introduces an amino group at the 2-position of the pyridine ring. The chlorine substituent may increase steric hindrance and alter electronic properties, affecting reactivity .
Other Pyridine Substitutions :
- 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol :
Contains a fluorine at the 2-position and a pyrrolidine group at the 6-position. The pyrrolidine moiety introduces a basic nitrogen, which could enhance interactions with biological targets . - 3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol :
Substituted with a dimethoxymethyl group at the 5-position, likely improving lipophilicity and metabolic stability compared to fluorinated analogs .
- 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol :
Functional Group Variations
- Propenol vs. Propanol/Propynol Chains: The allylic alcohol (propenol) group in this compound introduces conjugation and rigidity, which may influence its reactivity in cyclization or addition reactions. Prop-2-yn-1-ol Derivatives: The triple bond in propynol derivatives (e.g., CAS 1228666-34-9) offers distinct reactivity, such as participation in click chemistry or alkyne-based coupling reactions .
Data Table: Key Structural and Molecular Features
Research Findings and Implications
Functional Group Reactivity: Allylic alcohols (e.g., propenol) are prone to oxidation or elimination reactions, whereas propargyl alcohols (propynol) enable alkyne-specific transformations, broadening synthetic utility .
Amino vs. Halogen Substituents: Amino groups (e.g., 2-NH₂ in CAS 1228666-34-9) enhance solubility and hydrogen-bonding capacity, making such derivatives more suitable for aqueous-phase applications compared to halogenated analogs .
Steric and Electronic Considerations: Bulky substituents like dimethoxymethyl (C₁₁H₁₃NO₃) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
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